molecular formula C19H21N3O2S B1240390 Ro4368554 CAS No. 478082-99-4

Ro4368554

Cat. No.: B1240390
CAS No.: 478082-99-4
M. Wt: 355.5 g/mol
InChI Key: AOPYPEADLGTXRA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ro4368554 acts as a selective antagonist at the 5-HT6 receptor, binding with a greater than 100-fold selectivity over other monoamine receptor subtypes . The compound’s interaction with the 5-HT6 receptor inhibits the receptor’s activity, which is believed to modulate neurotransmitter release and influence cognitive processes. This compound has been shown to interact with enzymes and proteins involved in neurotransmitter pathways, including acetylcholine and glutamate systems . These interactions suggest that this compound may enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.

Cellular Effects

This compound has demonstrated significant effects on various cell types and cellular processes. In studies involving rat models, this compound has been shown to enhance memory performance and cognitive function . The compound influences cell signaling pathways by modulating the activity of the 5-HT6 receptor, which is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and cerebral cortex . This compound’s impact on gene expression and cellular metabolism is linked to its ability to increase acetylcholine levels and modulate excitatory amino acids like aspartate and glutamate .

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the 5-HT6 receptor. By binding to this receptor, this compound inhibits its activity, leading to downstream effects on neurotransmitter release and receptor signaling . This inhibition is thought to enhance cognitive function by increasing acetylcholine levels and modulating glutamatergic neurotransmission . Additionally, this compound’s interaction with the 5-HT6 receptor may indirectly influence other neurotransmitter systems, contributing to its overall cognitive-enhancing effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can enhance memory performance and cognitive function in both short-term and long-term experiments . The compound’s stability and degradation in laboratory conditions have been well-documented, with this compound maintaining its efficacy over extended periods . Long-term effects on cellular function include sustained improvements in cognitive performance and memory retention .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound enhances cognitive function and memory performance at doses ranging from 3 to 30 mg/kg . Higher doses of this compound have been associated with increased cognitive enhancement, but there is a threshold beyond which no further improvements are observed . At very high doses, this compound may exhibit toxic or adverse effects, although these are relatively rare .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to neurotransmitter systems. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of neurotransmitters such as acetylcholine and glutamate . This compound’s effects on metabolic flux and metabolite levels are linked to its ability to modulate neurotransmitter release and receptor activity . These interactions suggest that this compound may influence overall brain metabolism and cognitive function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s high selectivity for the 5-HT6 receptor allows it to accumulate in brain regions associated with cognitive function . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that this compound exerts its effects primarily in the central nervous system, where the 5-HT6 receptor is predominantly expressed .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it targets the 5-HT6 receptor . The compound’s activity and function are influenced by its localization to specific cellular compartments, such as the hippocampus and cerebral cortex . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its selective interaction with the 5-HT6 receptor and subsequent cognitive-enhancing effects .

Preparation Methods

The synthesis of Ro4368554 involves several steps, starting with the preparation of the indole core structure. The key steps include:

    Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Sulfonylation: The indole core is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Piperazine substitution:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPYPEADLGTXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426085
Record name Ro4368554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478082-99-4
Record name Ro4368554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 478082-99-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-benzenesulfonyl-7-piperazin-1-yl-1H-indole (101) (500 mg, 1.46 mmol) and 1 mL of 37% aqueous formaldehyde in 25 mL of ethanol was hydrogenated at atmospheric pressure in the presence of 250 mg of 10% Pd-C for 30 min. The mixture was filtered, diluted with water and extracted with ethyl acetate. The ethyl acetate was washed with water and brine, dried, and evaporated to yield the crude free base of 3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)-1H-indole. The hydrochloride salt was crystallized from ethanol-ether to afford 290 mg of (501), m.p. 160-162° C.
Name
3-benzenesulfonyl-7-piperazin-1-yl-1H-indole
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2.3 g of 2-benzenesulfonylmethyl-6-(4-methyl-piperazin-1-yl)-phenylamine in 20 mL trimethyl orthoformate was added p-toluenesulfonic acid (120 mg). The mixture was heated under reflux in a nitrogen atmosphere for 2 hours. The mixture was cooled to 60° C. and one flake of KOH was added. The mixture was reheated to reflux for 1.5 hours. The heating oil bath was turned off and the mixture stirred overnight under nitrogen. The mixture was treated with 50 mL saturated ammonium chloride solution and 100 mL EtOAc. The purple organic layer was separated from the clear aqueous solution, and washed with water (45 mL) and evaporated to a foam. This foam was dissolved in 80 mL 200 proof EtOH. After dissolution, the freebase crystallized. This mixture was heated under reflux to redissolve the solid, and after removal of the heating, 5 mL of a saturated solution of HCl in ethanol was added to this mixture. The mixture was cooled with stirring to room temperature and seeded to ensue immediate crystallization. The mixture was concentrated to ca. 40 mL and filtered. This collected solid was washed with ca. 3 mL EtOH and vacuum oven dried at 50° C. to give 1.9 g 3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)-1H-indole (501) mp 160-162° C.
Name
2-benzenesulfonylmethyl-6-(4-methyl-piperazin-1-yl)-phenylamine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ro4368554 interact with its target and what are the downstream effects?

A1: this compound binds selectively to the 5-HT6 receptor, blocking the action of serotonin at this site. [, , ] While the exact mechanisms underlying its pro-cognitive effects are still under investigation, research suggests that 5-HT6 receptor antagonism may enhance memory function by modulating neurotransmitter systems involved in learning and memory, such as the cholinergic and glutamatergic systems. []

Q2: What evidence suggests that this compound could be beneficial for age-related cognitive decline?

A2: Studies in aged rats have shown that chronic treatment with this compound leads to significant improvements in object recognition and social discrimination, indicating enhanced memory performance. [] Interestingly, these improvements were not associated with changes in plasticity-associated proteins like Ki-67 and PCNA, suggesting that this compound's effects might be mediated through alternative mechanisms beyond neurogenesis. []

Q3: Does this compound have any other potential therapeutic applications?

A3: Beyond its potential in cognitive enhancement, this compound has also been investigated for its role in sleep regulation. Studies have shown that administration of this compound can increase sleep duration and enhance slow-wave sleep in rats, indicating a potential role for 5-HT6 receptors in sleep-wake cycles. []

Q4: Are there any studies comparing this compound to other compounds?

A4: Research has explored the pharmacological profile of this compound within the context of drug discrimination paradigms. Studies show that unlike some antidepressants, such as mianserin, which fully substitute for a low dose of clozapine, this compound does not share similar discriminative stimulus properties. [] This finding suggests distinct pharmacological mechanisms of action between these compounds.

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